molecular formula C22H18N4O4S B2583996 1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-57-7

1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2583996
CAS No.: 941989-57-7
M. Wt: 434.47
InChI Key: UIHZFLCNNCGCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H18N4O4S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for a variety of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S. Its structure features a dihydropyridine core substituted with a dimethylbenzyl group and a nitrobenzo[d]thiazole moiety, which may contribute to its biological activities.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

Antimicrobial Activity

Studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives with similar moieties have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The potential mechanism involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Compound Target Organism MIC (µg/mL) Reference
This compoundStaphylococcus aureus32
Similar compoundsEscherichia coli16

Anticancer Activity

The anticancer potential of this compound has also been investigated. Dihydropyridine derivatives have shown cytotoxic effects on various cancer cell lines. For example, compounds with structural similarities were tested against breast cancer and lung cancer cell lines, demonstrating IC50 values in the micromolar range.

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (breast cancer)5.4Induction of apoptosis
A549 (lung cancer)7.8Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized several derivatives based on the dihydropyridine structure and evaluated their antibacterial activities. The results indicated that modifications in the benzyl and thiazole groups significantly enhanced antimicrobial efficacy compared to standard antibiotics like norfloxacin and chloramphenicol .
  • Anticancer Evaluation : Another investigation assessed the cytotoxicity of similar compounds on human cancer cell lines. The study found that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Induction of Apoptosis : Many dihydropyridines trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Cellular Membranes : The presence of hydrophobic groups may enhance membrane permeability leading to cellular disruption.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-13-5-6-14(2)15(10-13)12-25-9-3-4-17(21(25)28)20(27)24-22-23-18-8-7-16(26(29)30)11-19(18)31-22/h3-11H,12H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHZFLCNNCGCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.